![molecular formula C17H11N B3252415 Phenanthro[9,10-b]pyridine CAS No. 217-65-2](/img/structure/B3252415.png)
Phenanthro[9,10-b]pyridine
概要
説明
Phenanthro[9,10-b]pyridine is a useful research compound. Its molecular formula is C17H11N and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ratiometric pH Sensing
Phenanthro[9,10-b]pyridine derivatives have been used in the development of pH sensors. A study by Beneto et al. (2015) describes a phenanthro[9,10-d]imidazole-based pH sensing fluorophore, where phenanthroimidazole acts as a donor and pyridine as an acceptor, showing potential for ratiometric and colorimetric pH sensing in acidic regions (Arockiam Jesin Beneto, Viruthachalam Thiagarajan, & A. Siva, 2015).
Organic Light-Emitting Diodes (OLEDs)
Incorporating pyridine rings into phenanthroimidazole skeletons, Wang et al. (2015) designed new electron-transport materials for OLEDs. They found these materials improved performance, including efficiency and voltage requirements, suggesting potential for advancing OLED technology (Bo Wang, Guangyuan Mu, Jianghong Tan, Zhihong Lei, Jiangjiang Jin, & Lei Wang, 2015).
Metallosupramolecular Chemistry
Schmittel et al. (2009) explored the use of this compound in metallosupramolecular chemistry, demonstrating its utility in constructing various structures, including helicates and cages, emphasizing its versatility in coordination chemistry (M. Schmittel, Bice He, Jian Fan, J. Bats, M. Engeser, M. Schlosser, & H. Deiseroth, 2009).
Bioremediation of Polycyclic Aromatic Hydrocarbons
Fu et al. (2018) studied the biodegradation of phenanthrene by the endophytic fungus Phomopsis liquidambari, highlighting the potential for this compound compounds in bioremediation of environmental contaminants (W. Fu, Man Xu, K. Sun, Li-Yan Hu, W. Cao, C. Dai, & Yong Jia, 2018).
将来の方向性
: Ramsha Iftikhar, Faiza Zahid Khan & Naila Naeem. “Recent synthetic strategies of small heterocyclic organic molecules with optoelectronic applications: a review.” Molecular Diversity, Volume 28, pages 271–307 (2024). Link : “Novel phenanthro[9,10-d]imidazole-zinc complex as a host for high …” Journal of Materials Science: Materials in Electronics. Link : “Determination and Identification of Primary Aliphatic Amines Using 4-(1H-Phenanthro[9,10-d]Imidazol-2-yl)Benzoic Acid as Novel Pre-Column Labeling Reagent by LC with Fluorescence Detection and Atmospheric Pressure Chemical Ionization Mass Spectroscopy.” Journal of the American Society for Mass Spectrometry, Volume 70, pages 1055–1063 (2009). [Link](https://link.springer.com/article/10.
特性
IUPAC Name |
phenanthro[9,10-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-2-7-14-12(6-1)13-8-3-4-9-15(13)17-16(14)10-5-11-18-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYPENPUNLHEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

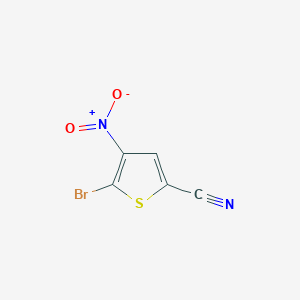
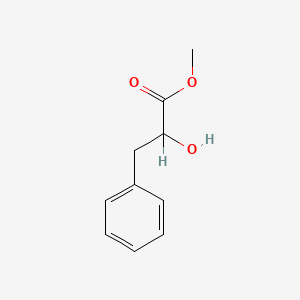
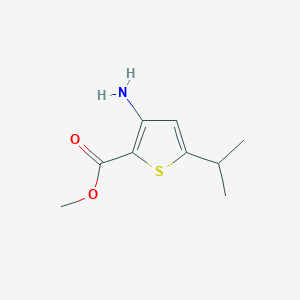

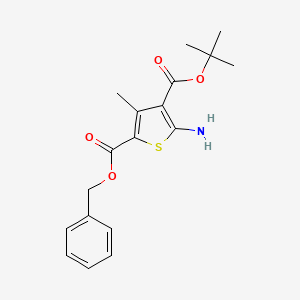
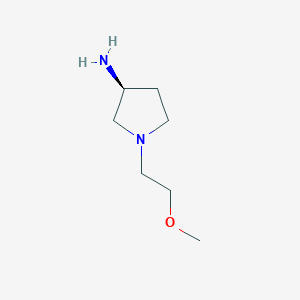
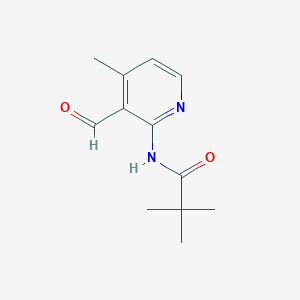
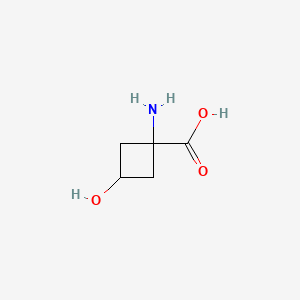
![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)
![3-(Methoxymethoxy)-4-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene-2-carbaldehyde](/img/structure/B3252413.png)
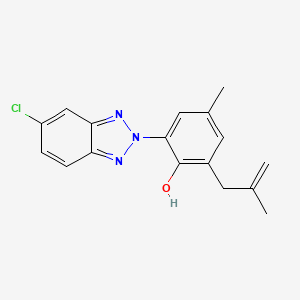
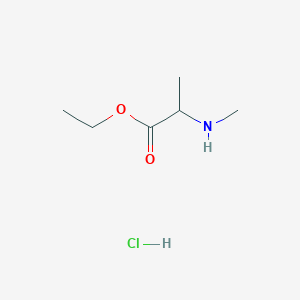
![2-(Benzo[d]thiazol-2-yl)-4-methylphenol](/img/structure/B3252430.png)
